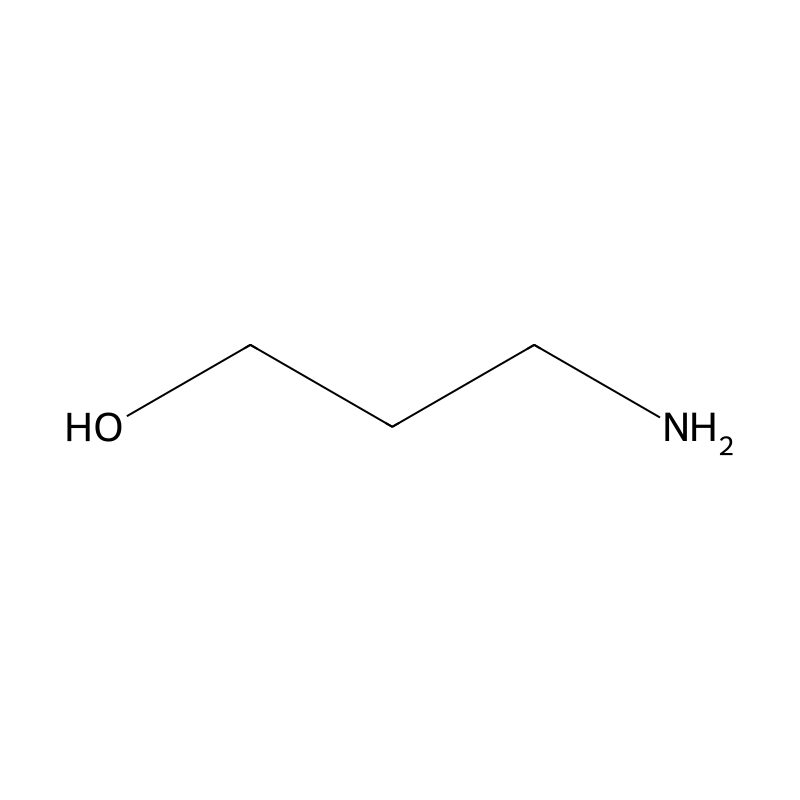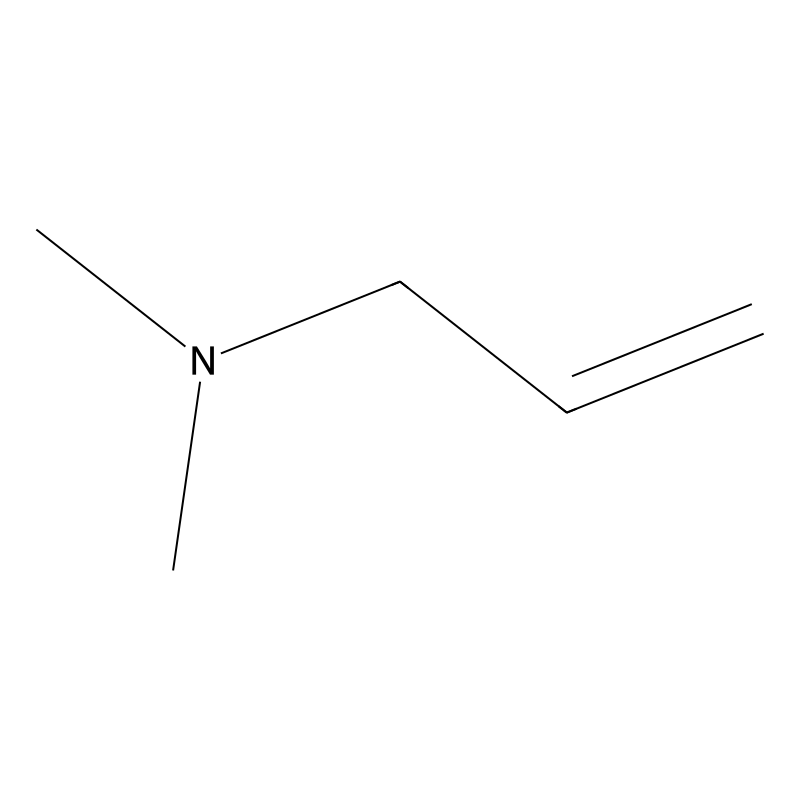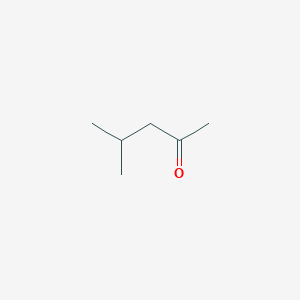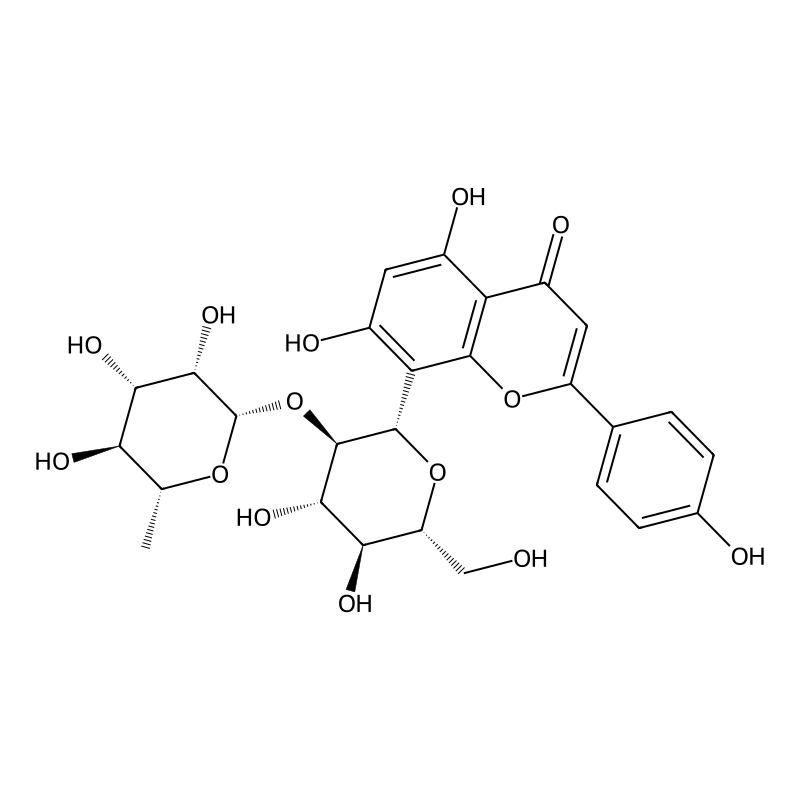Chromatography Standards
CAS No.:6754-58-1
Molecular Formula:C21H22O5
Molecular Weight:354.4 g/mol
Availability:
In Stock
CAS No.:156-87-6
Molecular Formula:C3H9NO
Molecular Weight:75.11 g/mol
Availability:
In Stock
CAS No.:2155-94-4
Molecular Formula:C5H11N
Molecular Weight:85.15 g/mol
Availability:
In Stock
CAS No.:108-10-1
Molecular Formula:C6H12O
C6H12O
CH3COCH2CH(CH3)2
C6H12O
CH3COCH2CH(CH3)2
Molecular Weight:100.16 g/mol
Availability:
In Stock
CAS No.:64820-99-1
Molecular Formula:C27H30O14
Molecular Weight:578.5 g/mol
Availability:
In Stock
CAS No.:802918-57-6
Molecular Formula:C25H22O10
Molecular Weight:482.4 g/mol
Availability:
In Stock





